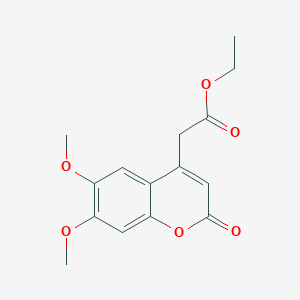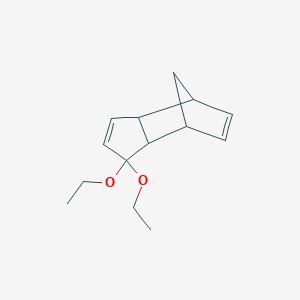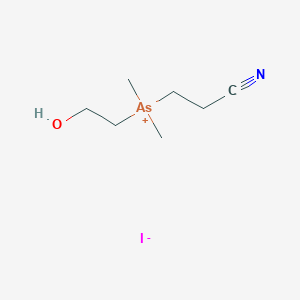![molecular formula C14H18FNO B14383984 4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine CAS No. 88536-13-4](/img/structure/B14383984.png)
4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a 4-fluorophenyl group through a prop-2-en-1-yl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-(4-fluorophenyl)prop-2-en-1-ol, which is then reacted with piperidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-{[3-(4-fluorophenyl)prop-2-en-1-yl]oxy}piperidin-2-one, while reduction may produce this compound .
Aplicaciones Científicas De Investigación
4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents on the phenyl ring or the piperidine ring itself. Examples include:
- 4-{[3-(4-Chlorophenyl)prop-2-en-1-yl]oxy}piperidine
- 4-{[3-(4-Bromophenyl)prop-2-en-1-yl]oxy}piperidine
- 4-{[3-(4-Methylphenyl)prop-2-en-1-yl]oxy}piperidine .
Uniqueness
The uniqueness of 4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications .
Propiedades
Número CAS |
88536-13-4 |
|---|---|
Fórmula molecular |
C14H18FNO |
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
4-[3-(4-fluorophenyl)prop-2-enoxy]piperidine |
InChI |
InChI=1S/C14H18FNO/c15-13-5-3-12(4-6-13)2-1-11-17-14-7-9-16-10-8-14/h1-6,14,16H,7-11H2 |
Clave InChI |
UFWWCMAFOVQUDB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OCC=CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)



oxophosphanium](/img/structure/B14383937.png)
![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)


![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
